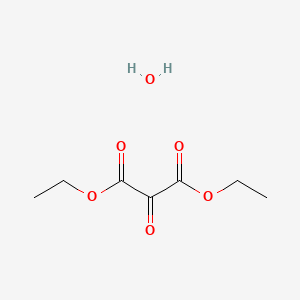

Diethyl 2-oxomalonate hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl 2-oxopropanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWWEABZDCFLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=O)OCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl 2-Oxomalonate Hydrate for Advanced Chemical Synthesis

Introduction: In the landscape of modern organic synthesis, the strategic use of highly functionalized, reactive building blocks is paramount for the efficient construction of complex molecular architectures. Diethyl 2-oxomalonate, also known as diethyl ketomalonate, stands out as a uniquely versatile C3 synthon. Its central, highly electrophilic ketone group, flanked by two electron-withdrawing ethyl ester moieties, imparts a remarkable reactivity profile. While the anhydrous form exists as a greenish-yellow oil, it readily and spontaneously reacts with atmospheric moisture to form its stable, crystalline hydrate—a geminal diol.[1] This in-depth guide, designed for researchers and drug development professionals, provides a thorough examination of Diethyl 2-oxomalonate hydrate, covering its fundamental identifiers, synthesis, core reactivity, and practical applications, with a focus on the causal relationships that govern its chemical behavior.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity is the foundation of reproducible science. Diethyl 2-oxomalonate is most commonly handled and stored in its hydrated form due to the high electrophilicity of the central carbonyl in the anhydrous state, which makes it susceptible to hydration.[1] The key identifiers and properties for both the hydrate and its parent anhydrous form are delineated below.

Table 1: Core Chemical Identifiers

| Identifier | Diethyl 2-oxomalonate Hydrate | Diethyl 2-oxomalonate (Anhydrous) |

| CAS Number | 133318-40-8[2][3] | 609-09-6[1][4][5][6] |

| IUPAC Name | diethyl 2,2-dihydroxypropanedioate | diethyl 2-oxopropanedioate[1] |

| Synonyms | Diethyl ketomalonate monohydrate, Oxopropanedioic acid diethyl ester monohydrate[2][3] | Diethyl mesoxalate, Diethyl ketomalonate, Ethyl ketomalonate[1][4][7] |

| Molecular Formula | C₇H₁₂O₆[2][3] | C₇H₁₀O₅[1][6][7] |

| Molecular Weight | 192.17 g/mol [2][3] | 174.15 g/mol [1][7] |

| InChIKey | OEWWEABZDCFLPH-UHFFFAOYSA-N[3] | DBKKFIIYQGGHJO-UHFFFAOYSA-N[1][7] |

| Canonical SMILES | CCOC(=O)C(O)(O)C(=O)OCC | CCOC(=O)C(=O)C(=O)OCC[1][6] |

The equilibrium between the keto and hydrated gem-diol forms is a defining characteristic of this reagent. The electron-withdrawing nature of the adjacent esters destabilizes the carbonyl group, shifting the equilibrium significantly toward the more stable hydrated form under ambient conditions.

Caption: Workflow for the synthesis via ozonolysis.

Experimental Protocol: Synthesis via Ozonolysis of Diethyl Ethylidenemalonate

This protocol is adapted from established literature procedures. [8]

-

Preparation of Diethyl Ethylidenemalonate: Condense diethyl malonate (1.0 equiv) with acetaldehyde (1.1 equiv) in the presence of acetic anhydride. This precursor is purified before use.

-

Ozonolysis Setup: Dissolve diethyl ethylidenemalonate (1.0 equiv) in a suitable solvent such as dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozone Treatment: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone.

-

Purging: Once the reaction is complete, purge the solution with oxygen or nitrogen gas for 15-20 minutes to remove all residual ozone. This step is critical for safety.

-

Reductive Workup: Add a reducing agent, such as triphenylphosphine (1.0 equiv) or dimethyl sulfide (1.2 equiv), to the cold solution to quench the ozonide intermediate.

-

Isolation and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by distillation, often from phosphorus pentoxide, to yield diethyl 2-oxomalonate. [8]The overall yield from diethyl malonate is typically in the 45-50% range. [8]

Section 3: Core Reactivity and Mechanistic Pathways

The synthetic utility of diethyl 2-oxomalonate stems from the high reactivity of its central carbonyl group, which behaves as a potent electrophile. This allows it to participate in a wide array of carbon-carbon bond-forming reactions.

-

Pericyclic Reactions (Diels-Alder & Ene): As a highly electron-poor dienophile, it readily engages in [4+2] cycloadditions with electron-rich dienes, serving as a valuable carbon dioxide equivalent. [1]It also undergoes ene reactions with alkenes that possess an allylic hydrogen, adding to the terminal double bond to form 1-hydroxy-1-alkylmalonic esters. [1]* Baylis-Hillman Reaction: This reagent is a versatile substrate in the Baylis-Hillman reaction, coupling with activated alkenes like acrylates or methyl vinyl ketone in the presence of a catalyst such as DABCO to generate multifunctional products. [1]* Heterocycle Synthesis: Its electrophilic nature is ideal for condensation reactions with dinucleophiles. For example, reaction with guanidines produces functionalized imidazolones in high yield. [1]This reactivity is a cornerstone of its application in medicinal chemistry.

Caption: Schematic of the Diels-Alder reaction.

Section 4: Application in Drug Discovery: A Case Study

The ability to rapidly construct complex heterocyclic scaffolds is essential in drug discovery. A compelling example of diethyl 2-oxomalonate's utility is in the synthesis of a potential COVID-19 drug candidate. [9] In this synthesis, a hydrazide derived from a 3-methyl-2-oxoquinoxaline core is condensed with diethyl 2-oxomalonate. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic keto-carbon of the oxomalonate. Subsequent dehydration yields the final product, a stable hydrazone, effectively linking the two complex fragments. [9]

Experimental Protocol: Synthesis of Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate

This protocol is adapted from the published synthesis. [9]

-

Reactant Preparation: Dissolve 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (MQOAH) (1.0 equiv, 2.1 mmol) in ethanol (15 mL).

-

Addition of Reagent: To the stirred solution, add diethyl 2-oxomalonate (2.0 equiv, 4.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours.

-

Workup and Isolation: After the reaction period, filter the mixture. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Crystallize the resulting residue from ethanol to yield the final product as colorless, plate-like crystals. The reported yield for this transformation is 65%. [9] This case study perfectly illustrates the trustworthiness pillar of E-E-A-T; it is a self-validating system where the formation of the product is confirmed through spectral data, including ¹H NMR which clearly shows the incorporation of the two ethyl groups from the malonate ester. [9]

Section 5: Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of Diethyl 2-oxomalonate and ensuring laboratory safety.

-

Storage: The hydrate form is typically stored at refrigerated temperatures (4°C) to ensure long-term stability. [2]The anhydrous form, being sensitive to moisture, should be stored under an inert atmosphere at room temperature. [5]* Handling: Always handle this chemical in a well-ventilated area or fume hood. [10]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [11]Avoid all personal contact, including inhalation of vapors or dust. [10]* Safety Profile: The primary hazards are associated with the anhydrous form, though caution should be exercised with the hydrate as well.

Table 3: GHS Hazard Information (for Anhydrous Diethyl 2-oxomalonate)

| Pictogram | GHS Code | Hazard Statement |

| GHS07: Exclamation mark | H315 | Causes skin irritation [1] |

| H319 | Causes serious eye irritation [1] | |

| H335 | May cause respiratory irritation [1] |

Always consult the most current Safety Data Sheet (SDS) from the supplier before use. [11]

Conclusion

Diethyl 2-oxomalonate hydrate is more than just a stable form of a reactive ketone; it is a potent and versatile building block for advanced chemical synthesis. Its well-defined reactivity, governed by the electrophilic nature of its central carbon, allows for predictable and efficient participation in a host of critical bond-forming reactions. For researchers in materials science and professionals in drug development, a thorough understanding of its properties, synthesis, and reaction mechanisms is key to unlocking its full potential in the creation of novel and valuable molecules.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84819403, Diethyl 2-oxomalonate hydrate. [Link]

-

Wikipedia. Diethyl oxomalonate. [Link]

-

ChemSynthesis. diethyl 2-oxomalonate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 547679, Dimethyl 2-oxomalonate. [Link]

-

Wasserman, H. H., & Pardo, S. N. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. UCLA - Chemistry and Biochemistry. [Link]

-

Al-Warhi, T., et al. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]

-

Gaube, G., et al. Synthesis of 2a-h from 1a-h using diethyl malonate. ResearchGate. [Link]

Sources

- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. Diethyl 2-oxomalonate hydrate | C7H12O6 | CID 84819403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 609-09-6 Cas No. | Diethyl 2-oxomalonate | Apollo [store.apolloscientific.co.uk]

- 5. 609-09-6|Diethyl 2-oxomalonate|BLD Pharm [bldpharm.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Diethyl 2-oxomalonate | CymitQuimica [cymitquimica.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Stability and Storage of Diethyl 2-Oxomalonate Hydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 2-oxomalonate, a key building block in organic synthesis, primarily exists in its hydrate form under ambient conditions. This guide provides a comprehensive overview of the factors influencing the stability of diethyl 2-oxomalonate hydrate and outlines best practices for its storage and handling. Adherence to these guidelines is crucial for maintaining the compound's purity and reactivity, ensuring the reliability and reproducibility of experimental outcomes in research and drug development.

Introduction: The Predominance of the Hydrate Form

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, possesses a highly electrophilic central ketone group. This inherent reactivity drives a rapid and favorable reaction with water to form the geminal diol, diethyl 2-oxomalonate hydrate.[1] Under typical laboratory conditions, the compound is almost exclusively found in this crystalline hydrate form.[1] Understanding this equilibrium is fundamental to comprehending its stability and handling requirements. The anhydrous form, a greenish-yellow oil, readily converts to the white crystalline hydrate in the presence of atmospheric moisture.[1]

Core Stability Considerations

The long-term stability of diethyl 2-oxomalonate hydrate is contingent on several environmental factors. Careful control of these variables is paramount to prevent degradation.

Temperature

Elevated temperatures can negatively impact the stability of diethyl 2-oxomalonate hydrate. While the anhydrous form has a boiling point of 208-210 °C, prolonged exposure of the hydrate to heat can promote degradation.[2] To mitigate the risk of thermal decomposition, a controlled storage temperature is essential.

Table 1: Recommended Storage and Handling Temperatures

| Condition | Temperature Range | Rationale | Source |

| Long-Term Storage | 4°C | To minimize the rate of potential degradation pathways and ensure long-term stability. | [3] |

| Short-Term Handling | Room Temperature | Acceptable for the duration of weighing and experimental setup. | [4] |

Moisture Sensitivity

While the compound is a hydrate, it is still considered moisture-sensitive.[5][6] This is because excess moisture, beyond what is integral to the hydrate structure, can facilitate undesirable reactions. Exposure to moist air or water should be avoided.[5] Therefore, it is crucial to store the compound in a tightly sealed container to prevent the ingress of atmospheric moisture.[5][7][8]

Incompatible Materials

To prevent chemical degradation, diethyl 2-oxomalonate hydrate should be stored away from incompatible materials. These include:

-

Acids and Bases: These can catalyze hydrolysis of the ester groups or other unwanted reactions.[9]

-

Oxidizing and Reducing Agents: These can react with the functional groups of the molecule, leading to decomposition.[5][7][9]

Recommended Storage and Handling Protocols

To preserve the integrity of diethyl 2-oxomalonate hydrate, the following protocols, which are self-validating by ensuring the material remains in its optimal state, should be strictly followed.

Experimental Protocol: Long-Term Storage

-

Container Integrity: Ensure the compound is stored in its original, tightly sealed container.[7] If the original container is compromised, transfer the material to a clean, dry, and inert container with a secure closure.

-

Inert Atmosphere: For applications requiring the highest purity, consider storing the container under an inert atmosphere, such as nitrogen or argon, to displace air and moisture.[4]

-

Refrigeration: Place the sealed container in a refrigerator at 4°C for long-term storage.[3]

-

Protection from Light: Store the container in a dark area to prevent any potential light-induced degradation.[7]

Experimental Protocol: Use and Dispensing

-

Temperature Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold chemical.

-

Controlled Environment: Whenever possible, handle the compound in a well-ventilated area or under a fume hood.[7][8]

-

Minimize Exposure: Open the container only for the time necessary to dispense the required amount. Use clean, dry spatulas and weighing equipment.

-

Secure Resealing: After dispensing, securely reseal the container, ensuring the cap is tight to prevent leakage and exposure to the atmosphere.[7]

-

Prompt Return to Storage: Immediately return the container to the recommended 4°C storage condition.[3]

Diagram 1: Logical Workflow for Handling Diethyl 2-Oxomalonate Hydrate

Caption: Recommended workflow for handling diethyl 2-oxomalonate hydrate.

Degradation Pathways and Indicators

The primary degradation pathways for diethyl 2-oxomalonate hydrate involve hydrolysis of the ester groups, which can be accelerated by acidic or basic conditions. Oxidative degradation is also a potential concern.[10][11]

Visual Indicators of Degradation:

-

Change in Appearance: The pure compound is a white crystalline solid. Any deviation, such as discoloration or the appearance of an oily liquid, may indicate degradation.

-

Clumping or Hardening: This can be a sign of excess moisture absorption.

Should any of these signs be observed, the purity of the material should be verified by analytical methods before use.

Conclusion

The stability of diethyl 2-oxomalonate hydrate is well-maintained under proper storage and handling conditions. By controlling temperature, minimizing exposure to moisture, and avoiding contact with incompatible materials, researchers can ensure the quality and reliability of this important synthetic reagent. The protocols detailed in this guide provide a robust framework for achieving this.

References

-

Multichem. Diethyl malonate. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Wikipedia. Diethyl oxomalonate. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

PubChem. Diethyl 2-oxomalonate hydrate. [Link]

-

Durham Tech. Diethyl Malonate cas105-53-3 SDS. [Link]

-

West Liberty University. Material Safety Data Sheet Diethyl malonate MSDS# 14274. [Link]

-

Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]

-

Organic Syntheses. diethyl aminomalonate hydrochloride. [Link]

-

PubChem. Dimethyl 2-oxomalonate. [Link]

-

ChemSynthesis. diethyl 2-oxomalonate. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

-

National Center for Biotechnology Information. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. [Link]

Sources

- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. 609-09-6|Diethyl 2-oxomalonate|BLD Pharm [bldpharm.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. multichemindia.com [multichemindia.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl 2-oxomalonate hydrate reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Diethyl 2-Oxomalonate Hydrate with Nucleophiles

Introduction

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, is a highly versatile C3 building block in modern organic synthesis. Its structure is distinguished by a central carbonyl group flanked by two electron-withdrawing ethyl ester moieties, rendering the carbonyl carbon exceptionally electrophilic. In the presence of moisture, the anhydrous greenish-yellow oil readily converts into its stable, crystalline hydrate form: diethyl 2,2-dihydroxypropanedioate.[1] This technical guide offers an in-depth exploration of the reactivity of diethyl 2-oxomalonate hydrate with a range of common nucleophiles. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this potent electrophile for the synthesis of complex molecular architectures.

The Electrophilic Core: Understanding the Keto-Hydrate Equilibrium

The reactivity of diethyl 2-oxomalonate is fundamentally governed by the equilibrium between its anhydrous keto form and its hydrated gem-diol form. The strong electron-withdrawing effect of the two adjacent ester groups significantly destabilizes the partial positive charge on the carbonyl carbon, thereby favoring the formation of the hydrate, which alleviates this electronic demand.[2]

In most synthetic applications, the reaction is performed with the stable hydrate. The reaction conditions, particularly the presence of acid or base catalysts and the removal of water, can shift the equilibrium towards the more reactive anhydrous keto form in situ. For many nucleophilic additions, the reaction can be conceptualized as proceeding through a small equilibrium concentration of the keto tautomer.

Reactivity with N-Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with diethyl 2-oxomalonate, typically at the central carbonyl carbon. These reactions are fundamental for the construction of nitrogen-containing heterocycles and other functionalized molecules.

Mechanism: Condensation with Amines

Primary amines initially add to the carbonyl group to form a hemiaminal intermediate. Subsequent dehydration, often facilitated by mild acid catalysis or elevated temperatures, leads to the formation of an imine. Due to the high reactivity of the system, further reactions can occur. For instance, dinucleophiles like guanidines can undergo a condensation-cyclization cascade.

A notable example is the reaction with guanidines, which proceeds in high yield to produce functionalized imidazolones, valuable scaffolds in medicinal chemistry.[1]

Featured Protocol: Synthesis of a Functionalized Imidazolone

This protocol describes the reaction of diethyl 2-oxomalonate with guanidine to yield a substituted imidazolone, a core structure in many biologically active compounds.[1]

Materials:

-

Diethyl 2-oxomalonate hydrate (1.0 eq)

-

Guanidine hydrochloride (1.0 eq)

-

Sodium ethoxide (1.0 eq)

-

Anhydrous Ethanol

Procedure:

-

Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Guanidine Liberation: Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free guanidine base. A precipitate of sodium chloride will form.

-

Reaction Initiation: Add diethyl 2-oxomalonate hydrate to the mixture in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the functionalized imidazolone.

Expected Yield: 85%[1]

Reactivity with C-Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The pronounced electrophilicity of diethyl 2-oxomalonate makes it an excellent partner for a variety of carbon-based nucleophiles, including Grignard reagents, enolates, and the zwitterionic intermediates of the Baylis-Hillman reaction.

Grignard Reactions

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily add to the carbonyl group of diethyl 2-oxomalonate. This reaction provides a direct route to α-hydroxy-α-substituted malonic esters, which are versatile intermediates for further functionalization.

The Baylis-Hillman Reaction

Diethyl 2-oxomalonate is a highly effective electrophile in the Baylis-Hillman reaction.[1] This reaction couples an activated alkene (e.g., an acrylate) with an electrophile under the catalysis of a nucleophilic trigger, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane).[3][4] The product is a densely functionalized allylic alcohol.

The reaction is initiated by the conjugate addition of DABCO to the activated alkene, generating a zwitterionic enolate. This nucleophile then adds to the highly electrophilic carbonyl of diethyl 2-oxomalonate. A final proton transfer and elimination of the catalyst furnishes the product.

Featured Protocol: DABCO-Catalyzed Baylis-Hillman Reaction

This procedure details the reaction between diethyl 2-oxomalonate and methyl acrylate.[1]

Materials:

-

Diethyl 2-oxomalonate hydrate (1.0 eq)

-

Methyl acrylate (1.2 eq)

-

DABCO (0.2 eq)

-

Solvent (e.g., THF or CH₂Cl₂)

Procedure:

-

Reaction Setup: To a solution of diethyl 2-oxomalonate hydrate and methyl acrylate in the chosen solvent, add DABCO at room temperature with stirring.

-

Reaction Monitoring: The reaction is often slow and may require stirring for 24-72 hours. Monitor the consumption of the starting materials by TLC or GC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with dilute HCl (to remove DABCO), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired multifunctional Baylis-Hillman adduct.

| Nucleophile/Alkene | Catalyst | Yield (%) | Reference |

| Guanidine | NaOEt | 85 | [1] |

| Acrylonitrile | DABCO | - | [1] |

| Methyl Vinyl Ketone | DABCO | - | [1] |

| 3-Pentanone (via enamine) | - | - | [1] |

Reactivity with O- and S-Nucleophiles

Alcohols: Acetal Formation

In the presence of an acid catalyst, alcohols react with diethyl 2-oxomalonate to form acetals (or ketals). This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.[5][6] The hydrate form itself must first be dehydrated in situ to the keto form, which is then protonated to activate it for nucleophilic attack by the alcohol.

Featured Protocol: Acid-Catalyzed Acetal Formation

Materials:

-

Diethyl 2-oxomalonate hydrate (1.0 eq)

-

Methanol (large excess, also acts as solvent)

-

Catalytic p-Toluenesulfonic acid (p-TsOH) or anhydrous HCl

-

Dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus)

Procedure:

-

Setup: Suspend diethyl 2-oxomalonate hydrate in a large excess of anhydrous methanol in a flask equipped with a reflux condenser and a Dean-Stark trap filled with molecular sieves.

-

Catalysis: Add a catalytic amount of p-TsOH to the mixture.

-

Reaction: Heat the mixture to reflux. The water from the hydrate and the water formed during the reaction will be removed by the dehydrating agent, driving the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid catalyst with a mild base (e.g., triethylamine or solid NaHCO₃).

-

Isolation: Filter the mixture and remove the excess methanol under reduced pressure. The resulting crude acetal can be purified by distillation or chromatography.

Thiols: Thioacetal Formation

Thiols are generally more nucleophilic than their alcohol counterparts and react readily with carbonyl compounds.[7] The reaction of diethyl 2-oxomalonate with thiols, typically under Lewis or Brønsted acid catalysis, is expected to efficiently produce the corresponding dithioacetal. These sulfur-containing functional groups are valuable in synthesis, for example, as protecting groups or as precursors to carbanions for Umpolung reactivity.

Conclusion

Diethyl 2-oxomalonate hydrate is a powerful and versatile electrophile whose reactivity is centered on its electronically deficient central carbon. Its stable, crystalline hydrate form serves as a convenient precursor to the highly reactive keto tautomer. This guide has demonstrated its utility in forming C-N, C-C, C-O, and C-S bonds through reactions with a diverse array of nucleophiles. The provided protocols serve as a validated starting point for laboratory applications, enabling researchers to harness the synthetic potential of this key building block for applications in drug discovery, materials science, and complex molecule synthesis.

References

-

Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved January 16, 2026, from [Link]

-

Pawar, S. S., et al. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,.... Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved January 16, 2026, from [Link]

-

Grignard Reaction. (n.d.). Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved January 16, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 16, 2026, from [Link]

-

Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved January 16, 2026, from [Link]

-

The Morita-Baylis-Hillman Reaction. (2003). Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved January 16, 2026, from [Link]

-

OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Retrieved January 16, 2026, from [Link]

Sources

- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Baylis-Hillman Reaction [organic-chemistry.org]

- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

Navigating the Chemistry of Diethyl 2-Oxomalonate: A Technical Guide to the Anhydrous and Hydrate Forms

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Properties, Handling, and Application of Anhydrous Diethyl 2-Oxomalonate and its Hydrate.

In the landscape of organic synthesis and pharmaceutical development, diethyl 2-oxomalonate is a pivotal reagent, valued for its high reactivity as an electrophile. However, its utility is intrinsically linked to its chemical form – a reactive anhydrous liquid or a stable crystalline hydrate. This technical guide provides an in-depth exploration of these two forms, offering critical insights into their distinct properties, preparation, and appropriate applications to empower researchers in making informed decisions for their synthetic strategies.

The Dichotomy of Diethyl 2-Oxomalonate: An Overview

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, is the diethyl ester of mesoxalic acid. Its core chemical structure features a highly electrophilic ketone functional group positioned between two ester moieties. This inherent reactivity makes the anhydrous form a valuable C3 synthon in a variety of carbon-carbon bond-forming reactions.

However, the pronounced electrophilicity of the central carbonyl group also renders the anhydrous form highly susceptible to hydration. In the presence of atmospheric moisture, the greenish-yellow oil of anhydrous diethyl 2-oxomalonate readily converts into its white, crystalline hydrate, diethyl 2,2-dihydroxypropanedioate. This transformation significantly alters the compound's physical and chemical properties, a critical consideration for any experimental design.

Anhydrous [label="Anhydrous Diethyl 2-Oxomalonate\n(Greenish-Yellow Oil)", fillcolor="#FBBC05"]; Hydrate [label="Diethyl 2-Oxomalonate Hydrate\n(White Crystalline Solid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Anhydrous -- Hydrate [label="+ H₂O\n(Hydration)", color="#34A853"]; Hydrate -- Anhydrous [label="- H₂O\n(Dehydration)", color="#EA4335"]; }

Caption: Equilibrium between anhydrous and hydrate forms.Comparative Analysis: Anhydrous vs. Hydrate

A clear understanding of the distinct characteristics of each form is paramount for successful application. The following table summarizes their key properties:

| Property | Anhydrous Diethyl 2-Oxomalonate | Diethyl 2-Oxomalonate Hydrate |

| Synonyms | Diethyl ketomalonate, Diethyl mesoxalate | Diethyl 2,2-dihydroxypropanedioate, Diethyl ketomalonate hydrate |

| CAS Number | 609-09-6[1] | 133318-40-8[2][3] |

| Molecular Formula | C₇H₁₀O₅[1] | C₇H₁₂O₆[2][3] |

| Molecular Weight | 174.15 g/mol [1] | 192.17 g/mol [2][4] |

| Appearance | Clear, colorless to greenish-yellow liquid | White crystalline solid |

| Melting Point | -70 °C[1] | Not available |

| Boiling Point | 208-210 °C[1] | Decomposes upon heating |

| Density | 1.142 g/mL at 25 °C[1] | Not available |

| Solubility in Water | Highly soluble | Soluble |

| Reactivity | Highly electrophilic, reactive in various C-C bond-forming reactions | Generally less reactive; can act as a stable precursor to the anhydrous form |

| Stability | Hygroscopic; readily converts to the hydrate form in the presence of moisture | Stable under normal atmospheric conditions |

The Anhydrous Form: A Potent Electrophile in Synthesis

The synthetic utility of diethyl 2-oxomalonate primarily stems from its anhydrous form. The electron-withdrawing nature of the two ester groups significantly enhances the electrophilicity of the central carbonyl carbon, making it a prime target for nucleophilic attack.

Key Applications in Organic Synthesis

Anhydrous diethyl 2-oxomalonate is a versatile reagent in a multitude of named reactions and synthetic transformations:

-

Diels-Alder Reactions: It serves as an effective dienophile, reacting with dienes to form six-membered rings.

-

Baylis-Hillman Reaction: It participates in this carbon-carbon bond-forming reaction with activated alkenes.

-

Ene Reactions: It can react with alkenes possessing an allylic hydrogen in an ene reaction.

-

Synthesis of Heterocycles: Its reaction with guanidines yields functionalized imidazolones.

-

Aldol Additions: It can undergo aldol-type reactions with enolates or enamines.

Anhydrous [label="Anhydrous Diethyl\n2-Oxomalonate", fillcolor="#FBBC05", shape=ellipse]; DielsAlder [label="Diels-Alder Reaction"]; BaylisHillman [label="Baylis-Hillman Reaction"]; EneReaction [label="Ene Reaction"]; Heterocycles [label="Heterocycle Synthesis"]; Aldol [label="Aldol Addition"];

Anhydrous -> DielsAlder; Anhydrous -> BaylisHillman; Anhydrous -> EneReaction; Anhydrous -> Heterocycles; Anhydrous -> Aldol; }

Caption: Key reactions of anhydrous diethyl 2-oxomalonate.Handling and Storage of the Anhydrous Form

The high hygroscopicity of anhydrous diethyl 2-oxomalonate necessitates stringent handling and storage protocols to maintain its chemical integrity.[5]

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.[6] Refrigeration is recommended to minimize decomposition.

-

Handling: All manipulations should be carried out in a dry environment, preferably within a glove box or using Schlenk line techniques.[7][8] All glassware and syringes must be thoroughly dried before use.

The Hydrate Form: A Stable and Convenient Precursor

While less reactive than its anhydrous counterpart, diethyl 2-oxomalonate hydrate offers significant advantages in terms of stability and ease of handling. It is a stable, crystalline solid that is not sensitive to atmospheric moisture, making it a convenient form for storage and transport.

Role in Synthesis: In Situ Generation of the Anhydrous Form

The primary synthetic utility of the hydrate lies in its ability to serve as a stable precursor to the highly reactive anhydrous form. In many reactions, the hydrate can be used directly, with the anhydrous form being generated in situ through dehydration under the reaction conditions. This approach is particularly useful in reactions that are tolerant to the presence of water or where the reaction conditions themselves promote dehydration. For instance, in certain condensation reactions, the hydrate can be used with the expectation that the equilibrium will shift towards the reactive anhydrous species.

Experimental Protocols

The hydrate is typically formed by the controlled addition of water to the anhydrous form or can be isolated directly from certain synthesis procedures. A general method involves the oxidation of diethyl malonate.

Protocol: Oxidation of Diethyl Malonate to Diethyl 2-Oxomalonate Hydrate

-

In a round-bottom flask equipped with a stirrer, dissolve diethyl malonate in a suitable solvent (e.g., acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent (e.g., sodium nitrite solution) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting oil is then treated with a small amount of water to induce crystallization of the hydrate.

-

The crystalline hydrate can be collected by filtration and dried.

The most common method for preparing the anhydrous form is the azeotropic dehydration of the hydrate.[9]

Protocol: Azeotropic Dehydration

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl 2-oxomalonate hydrate and a suitable solvent for azeotropic removal of water (e.g., toluene).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating that the dehydration is complete.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the anhydrous diethyl 2-oxomalonate as a greenish-yellow oil.

Start [label="Start:\nDiethyl 2-Oxomalonate Hydrate\n+ Toluene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Heat to Reflux with\nDean-Stark Apparatus"]; Water_Removal [label="Azeotropic Removal of Water"]; Completion [label="Reaction Complete\n(No more water collected)"]; Solvent_Removal [label="Remove Toluene\n(Reduced Pressure)"]; End [label="End:\nAnhydrous Diethyl 2-Oxomalonate", shape=ellipse, fillcolor="#FBBC05"];

Start -> Reflux; Reflux -> Water_Removal; Water_Removal -> Completion; Completion -> Solvent_Removal; Solvent_Removal -> End; }

Caption: Workflow for azeotropic dehydration.Spectroscopic Characterization: Distinguishing Between the Two Forms

Spectroscopic analysis is crucial for confirming the identity and purity of both the anhydrous and hydrate forms.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the anhydrous form is expected to show a quartet and a triplet corresponding to the ethyl groups. In contrast, the hydrate form will exhibit an additional singlet in the downfield region corresponding to the two hydroxyl protons of the gem-diol. The chemical shifts of the ethyl group protons may also be slightly different between the two forms.

-

Infrared (IR) Spectroscopy: The IR spectrum of the anhydrous form will be characterized by a strong absorption band for the ketone carbonyl group (C=O) typically in the region of 1740-1760 cm⁻¹, in addition to the ester carbonyl stretches. The IR spectrum of the hydrate form will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups, and the ketone carbonyl peak will be absent.

Conclusion: A Tale of Two Forms

The choice between using anhydrous diethyl 2-oxomalonate and its hydrate form is a critical decision in synthetic planning. The anhydrous form offers high reactivity for a wide range of important transformations but requires careful handling due to its hygroscopic nature. The hydrate, on the other hand, provides stability and ease of use, serving as a convenient precursor that can often be used directly in reactions where in situ dehydration is feasible. By understanding the distinct properties and appropriate handling procedures for each form, researchers can effectively harness the synthetic potential of this versatile C3 building block in their pursuit of novel molecules and pharmaceutical innovations.

References

-

Wikipedia. Diethyl oxomalonate. [Link]

-

UCLA Chemistry & Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

-

Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]

-

Oregon State University Environmental Health and Safety. Safe Handling of Pyrophoric Liquids. [Link]

-

TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

-

ChemSynthesis. diethyl 2-oxomalonate. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

-

Wikipedia. Azeotropic distillation. [Link]

-

Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

-

Wikipedia. Hygroscopy. [Link]

-

Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]

-

UCLA – Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029573). [Link]

-

PubChem. Diethyl 2-oxomalonate hydrate. [Link]

-

Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]

- Google Patents.

-

PubChem. Diethyl Malonate. [Link]

-

Organic Syntheses. diethyl acetamidomalonate. [Link]

- Google Patents.

-

Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

PubChem. Diethyl diethylmalonate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

NIST WebBook. Diethyl malonate. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Wikipedia. Azeotropic distillation. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pnnl.gov [pnnl.gov]

- 3. chemscene.com [chemscene.com]

- 4. Diethyl 2-oxomalonate hydrate | C7H12O6 | CID 84819403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 6. tutorchase.com [tutorchase.com]

- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 8. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 9. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2-Oxomalonate Hydrate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Stability of a Geminal Diol

Diethyl 2-oxomalonate, a highly reactive α-ketoester, readily undergoes hydration in the presence of atmospheric moisture to form its stable crystalline hydrate, diethyl 2,2-dihydroxypropanedioate.[1] This transformation is of significant interest as geminal diols are typically unstable intermediates in the hydration of ketones and aldehydes. The remarkable stability of diethyl 2-oxomalonate hydrate is attributed to the strong electron-withdrawing nature of the two adjacent ethyl ester groups, which destabilize the central carbonyl group of the anhydrous form and favor the hydrated state.[2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of diethyl 2-oxomalonate hydrate. Understanding these spectroscopic signatures is paramount for researchers utilizing this versatile building block in organic synthesis, enabling accurate structural verification, purity assessment, and reaction monitoring.

Molecular Structure and Spectroscopic Rationale

The conversion from the anhydrous keto-form to the hydrate fundamentally alters the molecule's electronic and steric environment, leading to distinct and predictable changes in its spectroscopic profile.

Figure 1: Equilibrium between Diethyl 2-Oxomalonate and its Hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of diethyl 2-oxomalonate hydrate. The key distinction from its anhydrous counterpart lies in the chemical shift of the central carbon and the presence of hydroxyl protons.

¹H NMR Spectroscopy

The proton NMR spectrum of diethyl 2-oxomalonate hydrate is characterized by the signals of the two equivalent ethyl groups and the two hydroxyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₂ CH₃ | ~4.2 - 4.3 | Quartet | 4H | ~7.1 |

| -OCH₂CH₃ | ~1.2 - 1.3 | Triplet | 6H | ~7.1 |

| -OH | Variable (broad singlet) | Singlet | 2H | N/A |

Causality Behind Experimental Observations:

-

Ethyl Group Signature: The quartet at approximately 4.2-4.3 ppm and the triplet at 1.2-1.3 ppm are classic signatures of an ethyl ester. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom, hence their downfield shift. They are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and appear more upfield, split into a triplet by the two methylene protons.

-

Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like CDCl₃, they are expected to appear as a broad singlet. In a protic solvent like DMSO-d₆, hydrogen bonding with the solvent would shift this signal further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive evidence for the presence of the gem-diol. The hydration of the central carbonyl group results in a significant upfield shift of the corresponding carbon signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | ~165 - 170 |

| C (OH)₂ | ~90 - 95 |

| -OCH₂ CH₃ | ~62 - 64 |

| -OCH₂CH₃ | ~13 - 15 |

Expertise in Spectral Interpretation:

-

The Gem-Diol Carbon: The most telling signal is that of the central carbon bearing the two hydroxyl groups. In the anhydrous keto-form, this carbonyl carbon would appear significantly downfield (typically >180 ppm). In the hydrate, this carbon is sp³-hybridized and bonded to two oxygen atoms, shifting its resonance dramatically upfield to the ~90-95 ppm region. This large shift is a hallmark of gem-diol formation.

-

Ester Carbonyls: The chemical shift of the ester carbonyl carbons is less affected by the hydration of the central carbon but remains in the typical downfield region for ester carbonyls.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective method to distinguish between the keto and hydrate forms of diethyl 2-oxomalonate by monitoring the presence or absence of characteristic functional group vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3500 (broad) | Strong | Hydroxyl (-OH) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong | -CH₂, -CH₃ |

| C=O Stretch (Ester) | 1735 - 1750 | Strong | Ester (C=O) |

| C-O Stretch | 1000 - 1300 | Strong | Ester & C-OH |

Trustworthiness Through Self-Validating Data:

-

Presence of Hydroxyl Group: A broad, strong absorption band in the 3200-3500 cm⁻¹ region is indicative of the O-H stretching vibrations of the hydroxyl groups, confirming the presence of the hydrate. The broadness of this peak is due to intermolecular hydrogen bonding in the solid state.

-

Absence of Ketone Carbonyl: Critically, the IR spectrum of the pure hydrate will lack the strong absorption band for a ketone carbonyl, which would be expected around 1715-1730 cm⁻¹ in the anhydrous form. The presence of a strong ester carbonyl stretch alongside the hydroxyl band confirms the structure as diethyl 2,2-dihydroxypropanedioate.

Experimental Protocols

The following are generalized protocols for the synthesis of diethyl 2-oxomalonate hydrate and the acquisition of its spectroscopic data.

Synthesis of Diethyl 2-Oxomalonate Hydrate

A reliable method for the synthesis of diethyl 2-oxomalonate hydrate is through the oxidation of diethyl malonate.

Figure 2: Synthetic workflow for Diethyl 2-Oxomalonate Hydrate.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate in a suitable solvent system (e.g., acetonitrile/water).

-

Oxidation: Slowly add an aqueous solution of sodium chlorite (NaClO₂) while maintaining the pH at approximately 4.4 with a suitable buffer or dilute acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup. The crude product is often extracted into an organic solvent like ethyl acetate.

-

Crystallization: Concentrate the organic extracts under reduced pressure. The residual oil will spontaneously crystallize upon standing, or crystallization can be induced by the addition of a small amount of water and cooling.

-

Isolation: Collect the white crystalline solid by filtration, wash with cold water, and dry under vacuum.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of diethyl 2-oxomalonate hydrate into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard acquisition parameters for both nuclei should be employed.

IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the crystalline diethyl 2-oxomalonate hydrate directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Conclusion

The spectroscopic characterization of diethyl 2-oxomalonate hydrate is straightforward and provides clear, unambiguous evidence for its geminal diol structure. The key diagnostic features are the upfield shift of the central carbon in the ¹³C NMR spectrum to ~90-95 ppm and the presence of a broad O-H stretching band in the IR spectrum, coupled with the absence of a ketone carbonyl absorption. This guide provides the foundational knowledge for researchers to confidently identify and utilize this stable and versatile synthetic intermediate.

References

-

Wikipedia contributors. (2023, November 28). Diethyl oxomalonate. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Diethyl 2-oxopropanedioate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Diethyl 2-Oxomalonate Hydrate in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-oxomalonate, a pivotal reagent in organic synthesis, often exists in its stable hydrate form. Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This guide provides a comprehensive analysis of the physicochemical properties of diethyl 2-oxomalonate hydrate that govern its solubility. We delve into the theoretical principles of solubility, present a predictive solubility profile across a spectrum of common organic solvents, and offer a detailed, self-validating experimental protocol for precise solubility determination. This document is intended to serve as a practical resource, bridging theoretical chemical principles with actionable laboratory insights.

Introduction: The Significance of Diethyl 2-Oxomalonate Hydrate

Diethyl 2-oxomalonate (also known as diethyl ketomalonate) is a highly versatile building block in organic chemistry, valued for its electrophilic keto group and two ester functionalities.[1] It serves as a precursor in a variety of significant reactions, including Diels-Alder, ene, and Baylis-Hillman reactions.[1] In the presence of moisture, the anhydrous form, a greenish-yellow oil, readily converts to its crystalline hydrate, Diethyl 2-oxomalonate hydrate (C₇H₁₂O₆).[1][2] This hydration significantly alters the compound's physical properties, most notably its polarity and intermolecular bonding potential, which in turn dictates its solubility. For chemists and formulation scientists, a thorough understanding of this solubility is not merely academic; it is a critical parameter that influences solvent selection for synthesis, extraction, and crystallization, directly impacting reaction yield, purity, and the physical form of the final product.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[3][4] The structure of diethyl 2-oxomalonate hydrate provides clear indicators of its expected behavior.

-

Molecular Structure: The molecule contains two polar ester groups (-COOEt) and a central ketone which, in the hydrate form, exists as a geminal diol (-C(OH)₂-).

-

Polarity and Hydrogen Bonding: The ester groups and the geminal diol make the molecule significantly polar. The two hydroxyl groups from the water of hydration are capable of acting as both hydrogen bond donors and acceptors.[5] The ester carbonyl oxygens can also act as hydrogen bond acceptors. This extensive hydrogen bonding capability is the primary determinant of its solubility in polar solvents.

-

Molecular Weight: The molecular weight is 192.17 g/mol .[6] While solubility tends to decrease with increasing molecular size in a homologous series, the strong polar contributions from its functional groups counteract this effect in polar solvents.[7]

These structural features suggest a strong affinity for polar solvents, particularly those that can participate in hydrogen bonding.

Predicted Solubility Profile in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol (CH₃OH) | Polar Protic | High | Methanol is highly polar and an excellent hydrogen bond donor and acceptor, leading to strong solute-solvent interactions with the diol and ester groups. |

| Ethanol (C₂H₅OH) | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities allow for effective solvation of the hydrate.[1] |

| Water (H₂O) | Polar Protic | High | The hydrate form contains a molecule of water, indicating a high affinity. The anhydrous form is reported to be highly soluble in water.[1] |

| Acetone (CH₃COCH₃) | Polar Aprotic | High to Moderate | Acetone is polar and can accept hydrogen bonds at its carbonyl oxygen, but it cannot donate them. It will effectively solvate the molecule, though perhaps slightly less than protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many polar compounds. |

| Ethyl Acetate (CH₃COOC₂H₅) | Intermediate Polarity | Moderate | Ethyl acetate has moderate polarity and can accept hydrogen bonds. It represents a transitional solvent where solubility is significant but may not be as high as in more polar solvents. |

| Dichloromethane (CH₂Cl₂) | Intermediate Polarity | Moderate to Low | While considered relatively polar, dichloromethane lacks hydrogen bonding capability, which will limit its ability to effectively solvate the highly polar diol groups. |

| Chloroform (CHCl₃) | Intermediate Polarity | Moderate to Low | Similar to dichloromethane, its ability to solvate is based on dipole-dipole interactions rather than hydrogen bonding. The anhydrous form is reported as soluble.[1] |

| Diethyl Ether (C₂H₅OC₂H₅) | Low Polarity | Low | Diethyl ether has low polarity and can only act as a weak hydrogen bond acceptor. The energy required to break the solute-solute interactions (crystal lattice) would not be sufficiently compensated by solute-solvent interactions. The anhydrous form, however, is reported as soluble.[1] |

| Toluene (C₇H₈) | Nonpolar | Very Low / Insoluble | As a nonpolar aromatic hydrocarbon, toluene cannot form the necessary polar or hydrogen bonding interactions to dissolve the polar hydrate. |

| Hexane (C₆H₁₄) | Nonpolar | Very Low / Insoluble | Hexane is a nonpolar aliphatic hydrocarbon and is a very poor solvent for polar compounds due to the large mismatch in intermolecular forces.[5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a gold-standard technique that is both reliable and self-validating.[8]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Workflow Diagram

Sources

- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl 2-oxomalonate hydrate | C7H12O6 | CID 84819403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chemscene.com [chemscene.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. rjptonline.org [rjptonline.org]

Discovery and first synthesis of Diethyl 2-oxomalonate

An In-Depth Technical Guide to the Discovery and First Synthesis of Diethyl 2-Oxomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-oxomalonate, also known as diethyl mesoxalate, is a pivotal reagent in organic synthesis, valued for its electrophilic keto group which enables its participation in a diverse array of carbon-carbon bond-forming reactions. This guide provides a comprehensive exploration of the historical discovery and the first successful synthesis of this important molecule. It delves into the pioneering work of Richard Anschütz in 1892, detailing the experimental rationale and methodology. Furthermore, it examines an early alternative synthesis developed by Louis Bouveault, offering a comparative perspective on the nascent stages of this compound's rich chemical history. This document serves as a technical resource for researchers, providing not only historical context but also a foundational understanding of the synthetic strategies that first brought diethyl 2-oxomalonate to the forefront of organic chemistry.

Introduction: The Significance of Diethyl 2-Oxomalonate

Diethyl 2-oxomalonate (C₇H₁₀O₅) is the diethyl ester of mesoxalic acid, the simplest of the α-ketodicarboxylic acids.[1] Its structure is characterized by a highly polarized central ketone flanked by two electron-withdrawing ethyl ester groups. This unique electronic arrangement renders the carbonyl carbon exceptionally electrophilic, making it a highly reactive and versatile building block in organic synthesis.

The compound is a key intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures. It readily participates as an electrophile in addition reactions and is a potent reactant in pericyclic reactions such as Diels-Alder, cycloadditions, and ene reactions.[1] Its utility extends to aldol additions, Baylis-Hillman reactions, and the synthesis of various heterocyclic systems, including functionalized imidazolones.[1] Given its broad applicability, a thorough understanding of its foundational synthesis is not merely of historical interest but provides valuable insights into the evolution of synthetic organic chemistry.

The Pioneering Synthesis: The Work of Richard Anschütz (1892)

The first synthesis of diethyl 2-oxomalonate in a pure form was accomplished by the German chemist Richard Anschütz and his colleagues in 1892.[1] Their approach was a multi-step process that began with a naturally derived starting material, alloxan.

Conceptual Framework and Experimental Rationale

The core logic of Anschütz's synthesis was to first generate the parent acid, oxomalonic acid (mesoxalic acid), and then esterify it to obtain the desired diethyl ester. Alloxan, a well-known oxidation product of uric acid, served as a convenient precursor to oxomalonic acid. The choice of barium salt for the decomposition step was likely driven by its ability to facilitate a clean reaction and produce a stable intermediate. The final esterification with ethanol in the presence of a strong acid catalyst like hydrogen chloride was a standard and reliable method for converting carboxylic acids to esters at the time.

Experimental Workflow of the Anschütz Synthesis

The synthesis can be broken down into two primary stages: the preparation of oxomalonic acid from the barium salt of alloxan and the subsequent esterification.

Caption: Workflow of the first synthesis of diethyl 2-oxomalonate by Anschütz.

Step-by-Step Protocol

Part 1: Decomposition of the Barium Salt of Alloxan

-

The barium salt of alloxan is suspended in water.

-

The suspension is heated, leading to the decomposition of the alloxan salt.

-

This decomposition yields oxomalonic acid in the aqueous solution.

Part 2: Esterification of Oxomalonic Acid

-

The aqueous solution of oxomalonic acid is treated with an excess of ethanol.

-

Gaseous hydrogen chloride is bubbled through the solution to act as a catalyst for the esterification reaction.

-

The reaction mixture is heated to drive the esterification to completion.

-

Upon cooling, the diethyl 2-oxomalonate is isolated. The crude product is an oil that reacts with atmospheric moisture to form a crystalline dihydrate.[1]

An Early Alternative: The Bouveault Synthesis

Shortly after Anschütz's discovery, French chemist Louis Bouveault and his team developed an alternative route to diethyl 2-oxomalonate, starting from the more readily available diethyl malonate.[1]

Mechanistic Approach and Rationale

Bouveault's strategy involved the direct oxidation of the α-carbon of diethyl malonate. Recognizing the challenge of directly oxidizing a methylene group, they employed a two-step process. First, the diethyl malonate was nitrosated to form an isonitrosoester. This intermediate was then oxidized to the desired keto compound. The choice of dinitrogen tetroxide (N₂O₄) as the oxidant was a key innovation in this synthesis.

Experimental Workflow of the Bouveault Synthesis

Caption: Workflow of the Bouveault synthesis of diethyl 2-oxomalonate.

Step-by-Step Protocol

-

Nitrosation: Diethyl malonate is treated with a suitable nitrosating agent (e.g., nitrous acid generated in situ) to form the corresponding isonitrosoester.

-

Oxidation: The isolated isonitrosoester is then oxidized with dinitrogen tetroxide (N₂O₄).

-

Isolation: The resulting diethyl 2-oxomalonate is obtained as an oil.

This method proved to be effective, and subsequent modifications, such as using dinitrogen trioxide (N₂O₃) as the oxidant, led to improved yields.[1] A modified version of the synthesis using N₂O₄ reported a crude yield of 90%, while the use of N₂O₃ (generated from arsenic(III) oxide and nitric acid) gave an overall yield of 74-76%.[1] However, the toxicity and carcinogenicity of the reagents, particularly arsenic(III) oxide, made this route less practical for large-scale production.[1]

Comparative Analysis of Early Synthetic Routes

The table below summarizes the key aspects of the two pioneering syntheses of diethyl 2-oxomalonate.

| Feature | Anschütz Synthesis (1892) | Bouveault Synthesis |

| Starting Material | Barium salt of alloxan | Diethyl malonate |

| Key Transformation | Decomposition followed by esterification | Nitrosation followed by oxidation |

| Reagents | Heat, Water, Ethanol, Hydrogen Chloride | Nitrosating agent, Dinitrogen Tetroxide (N₂O₄) |

| Advantages | Led to the first pure sample | Utilized a more common starting material |

| Disadvantages | Relied on a less accessible starting material | Involved toxic and hazardous reagents (e.g., N₂O₄, and in later modifications, arsenic compounds) |

Conclusion: A Foundation for Modern Synthesis

The seminal work of Richard Anschütz and Louis Bouveault in the late 19th century laid the groundwork for the synthesis and subsequent exploration of diethyl 2-oxomalonate's rich reactivity. While their methods have been largely superseded by more efficient, safer, and higher-yielding modern techniques—such as the oxidation of diethyl malonate with sodium chlorite (97% yield) or the ozonolysis of diethyl ethylidenemalonate—their pioneering efforts were crucial in making this versatile C₃ building block accessible to the scientific community.[1][2] The historical context of these first syntheses not only highlights the ingenuity of early organic chemists but also underscores the progress made in synthetic methodology over the past century. For today's researchers, understanding these foundational routes provides a deeper appreciation for the chemical tools and knowledge that are now taken for granted in the pursuit of novel therapeutics and advanced materials.

References

-

Wikipedia. Diethyl oxomalonate. [Link]

-

Taylor & Francis Online. Diethyl malonate – Knowledge and References. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

UCLA Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. [Link]

-

Organic Syntheses. diethyl methylenemalonate. [Link]

-

ChemSynthesis. diethyl 2-oxomalonate. [Link]

-

ResearchGate. Synthesis of diethyl malonate in situ. [Link]

-

American Chemical Society. Diethyl oxomalonate. An improved synthesis. [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

-

Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

Sources

The Alchemist's Ketone: A Technical Guide to Diethyl 2-Oxomalonate Hydrate in Modern Organic Synthesis

Abstract

Diethyl 2-oxomalonate, in its stable hydrate form, represents a uniquely powerful and versatile C3 building block in the arsenal of the modern synthetic chemist. The convergence of two ester functionalities and a highly electrophilic central ketone within a compact, readily available molecule makes it an exceptional reagent for the construction of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core reactivity of diethyl 2-oxomalonate hydrate. Moving beyond a simple recitation of reactions, this document elucidates the mechanistic underpinnings and strategic considerations that enable its effective use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. We will delve into the practical execution of key transformations, including condensation reactions, multicomponent strategies, and cycloadditions, offering field-proven insights and detailed protocols to empower innovation in both academic and industrial laboratories.

Introduction: Understanding the Core Reactivity

Diethyl 2-oxomalonate (also known as diethyl mesoxalate) is the diethyl ester of ketomalonic acid.[1] In its anhydrous form, it is a greenish-yellow oil, but it readily reacts with atmospheric moisture to form a stable, crystalline dihydrate (diethyl 2,2-dihydroxypropanedioate).[1] For the synthetic chemist, this hydrate is often the commercially available and user-friendly form of the reagent. It is crucial to recognize that in most reaction media, an equilibrium exists between the hydrate and the active anhydrous form, which possesses the highly electrophilic central carbonyl group that is the heart of its reactivity.

The powerful electron-withdrawing effect of the two adjacent ethoxycarbonyl groups renders the central ketone exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a building block. This guide will explore how this fundamental property is harnessed in a variety of synthetic contexts.

Synthesis of Diethyl 2-Oxomalonate

While commercially available, understanding the synthesis of diethyl 2-oxomalonate provides valuable context. A prevalent laboratory-scale method involves the ozonolysis of diethyl ethylidenemalonate. This precursor is readily prepared via the condensation of diethyl malonate with acetaldehyde.[2] The subsequent ozonolysis, followed by a reductive workup, furnishes the desired product.

A more recent and high-yielding method involves the direct oxidation of diethyl malonate using an aqueous solution of sodium chlorite (NaClO₂) at a controlled pH of 4.4, which can afford the product in yields as high as 97%.[1]

Condensation Reactions: Building Complexity through C-C Bond Formation

The electrophilic nature of diethyl 2-oxomalonate makes it an excellent substrate for a range of condensation reactions, where it reacts with various nucleophiles to form new carbon-carbon bonds.

Aldol-Type Additions

In Aldol-type reactions, an enol or enolate reacts with a carbonyl compound. Diethyl 2-oxomalonate serves as a potent electrophile in these transformations. For instance, it reacts with the morpholine enamine of 3-pentanone to generate an α-hydroxy-γ-ketodiester, a densely functionalized intermediate ripe for further synthetic manipulation.[1]

Conceptual Workflow for Aldol-Type Addition:

Caption: Generalized workflow for the Aldol-type addition of an enolate to diethyl 2-oxomalonate.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[3] While diethyl 2-oxomalonate itself does not possess active methylene hydrogens for deprotonation, it serves as an excellent electrophilic partner for other active methylene compounds like malononitrile or ethyl acetoacetate. The reaction proceeds via nucleophilic addition to the central carbonyl of diethyl 2-oxomalonate, followed by dehydration to yield a highly conjugated product.

Mechanism of Knoevenagel Condensation:

Caption: Key stages of the Knoevenagel condensation with diethyl 2-oxomalonate.

Multicomponent Reactions (MCRs): A Strategy for Rapid Diversity

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a powerful tool for generating molecular complexity efficiently.[4] Diethyl 2-oxomalonate is an excellent substrate for several important MCRs.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzed coupling of an activated alkene with an electrophile.[5] Diethyl 2-oxomalonate serves as a highly reactive electrophile in this transformation, readily reacting with acrylates, acrylonitrile, or methyl vinyl ketone to form densely functionalized allylic alcohol derivatives.[1] The high reactivity of diethyl 2-oxomalonate often leads to excellent yields in these transformations.

Experimental Protocol: Baylis-Hillman Reaction with Methyl Acrylate [6]

| Step | Procedure | Causality and Field Insights |

| 1 | To a solution of diethyl oxomalonate (1.0 eq) in dichloromethane (DCM), add methyl acrylate (1.5 eq). | DCM is a good, relatively non-polar solvent for this reaction. A slight excess of the acrylate ensures complete consumption of the more valuable oxomalonate. |

| 2 | Add DABCO (0.2 eq) to the mixture. | DABCO is the classic nucleophilic catalyst for this reaction. Its steric hindrance prevents it from being alkylated, allowing it to act as a true catalyst. 0.2 equivalents is a typical catalytic loading. |

| 3 | Stir the reaction mixture at room temperature for 24-48 hours. | The Baylis-Hillman reaction is notoriously slow; patience is key. The progress can be monitored by TLC. |

| 4 | Upon completion, concentrate the reaction mixture under reduced pressure. | This removes the solvent and any unreacted methyl acrylate. |

| 5 | Purify the residue by column chromatography on silica gel. | This step separates the desired product from the catalyst and any byproducts. |

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs).[7] While not a traditional β-ketoester, the reactivity of diethyl 2-oxomalonate allows it to participate in Biginelli-type reactions, leading to the formation of unique DHPMs with a dicarboxyethylidene substituent at the C5 position.

Conceptual Scheme for a Biginelli-Type Reaction:

Caption: Reactants in a Biginelli-type synthesis leading to a complex heterocyclic scaffold.

Cycloaddition Reactions: Forging Rings with Precision

The electron-deficient nature of the central carbonyl group makes diethyl 2-oxomalonate an excellent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.

Diels-Alder Reactions